Z-Gln-ONp

Description

Chemical Identity and Nomenclature

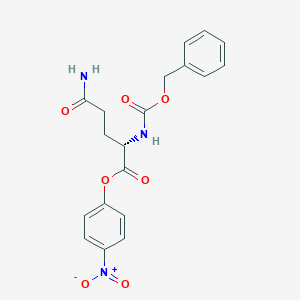

Z-Gln-ONp, systematically named (4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate , is a protected amino acid derivative widely used in peptide synthesis and enzymatic studies. Its chemical identity is defined by the following identifiers:

The compound’s structure integrates three functional moieties: a benzyloxycarbonyl (Z) protecting group, an L-glutamine residue, and a p-nitrophenyl ester. The Z group shields the α-amino group during peptide synthesis, while the ester facilitates nucleophilic substitution in coupling reactions .

Structural Features and Molecular Properties

This compound exhibits a tripartite molecular architecture:

- Benzyloxycarbonyl (Z) Group : Provides steric protection to the α-amino group, preventing unintended side reactions during peptide elongation .

- Glutamine Backbone : Features a side-chain carboxamide group, which participates in hydrogen bonding and influences solubility .

- p-Nitrophenyl Ester : Acts as a leaving group, enabling efficient acyl transfer in the presence of nucleophiles (e.g., amines in peptide bond formation) .

The molecular conformation is stabilized by intramolecular hydrogen bonds between the carboxamide and ester carbonyl groups, as evidenced by computational models . The compound’s flexibility arises from rotational freedom around the C–N and C–O bonds of the glutamine backbone, allowing adaptation to enzymatic active sites .

Physical and Chemical Properties

This compound is a white to off-white crystalline solid with the following physicochemical characteristics:

The ester bond’s susceptibility to hydrolysis is critical for its role as a substrate in enzymatic assays. For instance, glutaminase cleaves this compound, releasing p-nitrophenol, which is quantifiable via spectrophotometry at 405 nm .

Stereochemical Considerations

This compound is stereospecific, featuring an L-configuration at the glutamine α-carbon, as denoted by the (2S) stereodescriptor in its IUPAC name . This configuration ensures compatibility with ribosomal peptide synthesis machinery and L-amino acid-specific enzymes. The enantiomer, Z-D-Gln-ONp, is synthetically accessible but exhibits reduced activity in biological systems due to stereochemical mismatches .

Spectroscopic Characteristics

Spectroscopic data for this compound reveal distinct fingerprints of its functional groups:

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1740–1720 | Ester carbonyl (C=O) stretch |

| 1685–1665 | Amide I (C=O) stretch of glutamine |

| 1520, 1350 | Nitro group (NO₂) asymmetric/symmetric stretches |

| 1260 | C–O ester bond stretch |

Nuclear Magnetic Resonance (NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The p-nitrophenyl group absorbs strongly at 310–330 nm (ε ≈ 9,000 M⁻¹cm⁻¹), enabling real-time monitoring of enzymatic hydrolysis .

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVQPDPRDVIJDJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228289 | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7763-16-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Gln-ONp is typically synthesized through solid-phase peptide synthesis (SPPS), which is the method of choice for peptide synthesis . The 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) approach is commonly used for this purpose. The synthesis involves the coupling of N-α-Cbz-L-glutamine with p-nitrophenyl ester under controlled conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of SPPS and Fmoc-SPPS are generally applied in large-scale production. The use of automated synthesizers facilitates the process, reducing the amounts of required solvents and improving safety profiles .

Chemical Reactions Analysis

Types of Reactions: Z-Gln-ONp undergoes various chemical reactions, including:

Substitution Reactions: The ester group in this compound can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of N-α-Cbz-L-glutamine and p-nitrophenol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products:

N-α-Cbz-L-glutamine: Formed through hydrolysis.

p-Nitrophenol: Another product of hydrolysis.

Scientific Research Applications

Z-Gln-ONp has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic studies.

Biology: Employed in studies involving protein synthesis and metabolism.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of various biochemical products

Mechanism of Action

The mechanism of action of Z-Gln-ONp involves its interaction with specific molecular targets and pathways. As a derivative of glutamine, it plays a role in protein synthesis and energy metabolism. The ester group in this compound allows it to act as a substrate for enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Gln-ONp belongs to a class of Z-protected amino acid para-nitrophenyl esters. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analog: Z-Gly-ONp

- Structure : Z-Gly-ONp (benzyloxycarbonyl-glycine para-nitrophenyl ester, CAS: N/A) replaces glutamine with glycine.

- Reactivity : Glycine lacks a side chain, resulting in faster coupling kinetics compared to this compound, which has a bulky glutamine side chain that may sterically hinder reactions .

- Applications : Z-Gly-ONp is used in simpler peptide sequences, while this compound is critical for introducing glutamine residues in complex peptides like desmopressin .

Functional Analog: Z-Tyr-D-Arg(Tos)-Gly-NH₂

- Structure : This compound (CAS: 6667-83-0) contains a tyrosine (Tyr) and tosyl (Tos)-protected arginine, linked to glycine.

- Functionality : Unlike this compound, this compound is a tripeptide fragment used in vasopressin analogs. The Tos group on arginine provides orthogonal protection, contrasting with the ONp ester’s transient activation .

- Synthetic Utility: this compound is a monomeric building block, whereas Z-Tyr-D-Arg(Tos)-Gly-NH₂ represents a pre-assembled peptide segment .

Data Table: Comparative Properties

| Property | This compound | Z-Gly-ONp | Z-Tyr-D-Arg(Tos)-Gly-NH₂ |

|---|---|---|---|

| Molecular Weight | 457.49 g/mol | ~335.34 g/mol (est.) | 773.89 g/mol |

| Solubility | Moderate in DMF/DCM | High in DMF | Low in polar solvents |

| Coupling Efficiency | Slower (steric hindrance) | Fast | N/A (pre-formed peptide) |

| Primary Use | Glutamine incorporation | Glycine incorporation | Vasopressin analogs |

Biological Activity

Z-Gln-ONp (Z-Glutamine p-nitrophenyl ester) is a derivative of the amino acid glutamine, which is essential for various biological processes, including metabolism and neurotransmission. This compound is notable for its application in studying glutamine metabolism, particularly in the context of enzyme activity assays and peptide synthesis.

Chemical Structure

This compound consists of:

- A benzyloxycarbonyl (Z) protecting group on the amino group of glutamine.

- A p-nitrophenyl (ONp) ester group attached to the carboxyl group.

This structure allows for controlled release of glutamate, which is crucial for its biological activity.

1. Glutaminase Activity Assays

This compound is widely used as a substrate for glutaminase , an enzyme that catalyzes the hydrolysis of glutamine into glutamate and ammonia. The hydrolysis reaction leads to the release of p-nitrophenol, which can be quantitatively measured due to its yellow color at a wavelength of 405 nm. This property makes this compound an effective tool for assessing glutaminase activity in various biological samples, including cell lysates and tissue extracts.

Table 1: Properties of this compound in Glutaminase Assays

| Property | Value |

|---|---|

| Molecular Weight | 276.29 g/mol |

| Absorbance Peak | 405 nm |

| Solubility | Moderate in DMF, low in water |

2. Peptide Synthesis

In peptide synthesis, this compound serves as a protected building block. The Z group prevents unwanted side reactions during the assembly of peptide chains. After synthesis, the Z group can be selectively removed under mild conditions to yield free glutamine for further reactions or incorporation into peptides.

Case Study: Peptide Synthesis Using this compound

A study demonstrated the successful incorporation of this compound into a peptide sequence designed to target specific receptors in cancer cells. The synthesized peptides showed enhanced binding affinity due to the presence of glutamine, which plays a critical role in cellular signaling pathways.

3. Glutamine Transport and Metabolism Studies

This compound is utilized to investigate the transport and uptake mechanisms of glutamine by cells. Research has shown that manipulating the availability or structure of this compound can provide insights into how cells regulate glutamine metabolism and its implications in diseases such as cancer.

Research Findings: Impact on Cancer Metabolism

A recent study highlighted that elevated levels of glutamine transporters are associated with increased tumor growth in various cancers. By using this compound to inhibit these transporters, researchers observed a significant reduction in tumor cell proliferation, indicating its potential as a therapeutic target.

4. Neurotransmitter Release Studies

The compound also plays a role in studies related to neurotransmitter release. Once the protecting groups are removed, glutamate can interact with its receptors, influencing synaptic plasticity and signal transmission in neurons.

Table 2: Effects of this compound on Neurotransmitter Release

| Experiment Type | Result |

|---|---|

| In vitro neurotransmitter release | Increased synaptic plasticity |

| Animal model studies | Enhanced cognitive function |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Gln-ONp, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling Z-protected glutamine (Z-Gln) with p-nitrophenol (ONp) using carbodiimide-based activation. Purity validation requires HPLC with UV detection (e.g., at 280 nm) and mass spectrometry for molecular weight confirmation. For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) and include chromatograms with baseline resolution of peaks. Refer to standardized protocols in peer-reviewed syntheses for analogous compounds to avoid common pitfalls like incomplete coupling or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of H/C NMR to confirm structural integrity (e.g., Z-group aromatic protons at ~7.3 ppm, ONp nitro group shifts). IR spectroscopy can validate active ester formation (C=O stretch at ~1740 cm). For quantitative analysis, integrate NMR peaks against internal standards. Cross-reference spectral data with published analogs to resolve ambiguities, and report solvent/deuteriation effects explicitly .

Q. How is this compound utilized in peptide synthesis, and what are its limitations?

- Methodological Answer : this compound serves as a protected glutamine derivative in solid-phase peptide synthesis (SPPS). Its active ester facilitates coupling under mild conditions, but limitations include potential racemization in basic environments and hydrolysis sensitivity. Optimize reaction pH (5.0–6.0) and use coupling agents like HOBt to minimize side reactions. Pre-activation monitoring via TLC is recommended to assess ester stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Discrepancies often arise from differences in solvent systems (e.g., DMF vs. THF) or moisture exposure. Conduct accelerated stability studies under controlled humidity/temperature (e.g., 25°C/60% RH vs. 4°C/dry) and compare degradation kinetics via HPLC. Apply Arrhenius modeling to extrapolate shelf-life. For conflicting literature, replicate experiments using the original protocols and document deviations meticulously .

Q. What strategies optimize this compound’s reactivity in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance can reduce coupling efficiency. Strategies include:

- Pre-activation : Pre-form the active ester with DIPEA in DCM to enhance reactivity.

- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to overcome kinetic barriers.

- Alternative protecting groups : Compare with Boc- or Fmoc-Gln-ONp to evaluate steric effects. Validate outcomes via MALDI-TOF MS and circular dichroism for conformational analysis .

Q. How can computational modeling predict this compound’s compatibility with novel enzymatic coupling methods?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between this compound and enzyme active sites (e.g., subtilisin). Parameterize force fields with DFT-calculated partial charges for the ONp leaving group. Validate predictions experimentally via kinetic assays (e.g., /) and compare with non-enzymatic coupling yields .

Q. What analytical frameworks address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs) : Define thresholds for purity (>98%), residual solvents (<0.1%), and moisture content.

- Design of experiments (DoE) : Vary factors like reaction time, temperature, and reagent ratios to identify robust conditions.

- Multivariate analysis : Use PCA to correlate process parameters with product variability .

Q. How does this compound’s reactivity compare to other active esters (e.g., OPfp, OSu) in challenging solvent systems?

- Methodological Answer : Conduct competitive coupling experiments in polar aprotic (DMF, DMSO) vs. non-polar (DCM, toluene) solvents. Monitor reaction progress via in situ FTIR for real-time ester consumption. Tabulate relative reactivities () and correlate with solvent polarity indexes. For low-solubility systems, employ ultrasound-assisted dispersion to improve kinetics .

Guidelines for Data Presentation

- Tables : Include comparative data (e.g., coupling efficiencies, stability half-lives) with error margins (±SD) and statistical significance (p-values).

- Figures : Use chromatograms annotated with retention times and spectral peaks. For computational results, provide 3D docking poses with binding energies.

- Ethical Reporting : Disclose all synthetic modifications and negative results to aid reproducibility. Cite raw data repositories (e.g., Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.